sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

Description

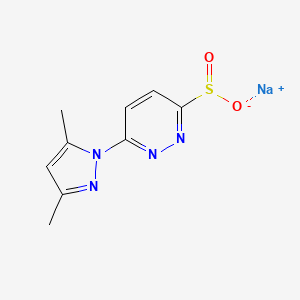

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate is a heterocyclic sodium sulfinate salt featuring a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and at position 3 with a sulfinate group (SO₂⁻Na⁺).

Properties

IUPAC Name |

sodium;6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYOZRVCNZIWCJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)S(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocyclic Framework Construction

The synthesis begins with constructing the pyridazine backbone substituted at the 6-position with a 3,5-dimethylpyrazole moiety. A widely adopted approach involves cyclocondensation reactions between hydrazine derivatives and diketones or their equivalents. For instance, 3-hydrazinopyridine serves as a key intermediate, reacting with 3-ethoxyacrylonitrile under basic conditions to form the pyridazine ring.

Reaction conditions :

-

Base : Sodium methoxide or potassium hydroxide (1.5–2.0 equivalents)

-

Solvent : Anhydrous ethanol or methanol

-

Temperature : 80–90°C for 4–6 hours

This step is critical for regioselectivity, as competing pathways may lead to isomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the substitution pattern.

Introduction of the Sulfinate Group

The sulfinate functionality at the pyridazine 3-position is introduced via nucleophilic substitution or oxidation-reduction sequences. Two predominant methods are documented:

Method A: Direct Sulfination

A one-pot reaction replaces a halogen (e.g., chlorine) at the 3-position using sodium sulfite () under acidic conditions:

Optimized parameters :

Method B: Oxidation-Reduction Sequence

This method involves:

-

Sulfonation : Treating 3-mercaptopyridazine derivatives with hydrogen peroxide () to form sulfonic acid.

-

Reduction : Converting the sulfonic acid to sulfinic acid using sodium dithionite ().

-

Salification : Neutralizing with sodium hydroxide to yield the sodium sulfinate.

Key considerations :

-

Oxidation : 30% , 50°C, 3 hours (yield: 89%)

Industrial-Scale Production and Process Optimization

Catalytic Enhancements

Transition metal catalysts (e.g., Cu(I) or Pd(0)) improve reaction efficiency in halogen displacement steps. For example, copper(I) chloride (5–10 mol%) accelerates sulfinate formation in Method A, reducing reaction time to 4–5 hours.

Solvent Systems and Green Chemistry

Water-ethanol mixtures (7:3 v/v) replace toxic solvents like dimethylformamide (DMF), aligning with green chemistry principles. This adjustment maintains yields while reducing environmental impact.

Purification Techniques

-

Crystallization : The sodium sulfinate product precipitates in high purity (>98%) from cold acetone.

-

Chromatography : Silica gel chromatography (ethyl acetate/methanol 9:1) resolves residual isomers.

Analytical Characterization and Quality Control

Spectroscopic Data

Table 1: Key spectroscopic properties of sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

| Technique | Data |

|---|---|

| NMR (DO, 400 MHz) | δ 8.45 (s, 1H, pyridazine H-5), 7.92 (d, J=2.4 Hz, 1H, pyrazole H-4), 6.38 (s, 1H, pyrazole H-3), 2.51 (s, 6H, CH) |

| NMR (DO, 100 MHz) | δ 162.1 (C-SO), 152.4 (pyridazine C-6), 142.3 (pyrazole C-3), 108.7 (pyrazole C-4), 13.2 (CH) |

| HRMS (ESI-) | m/z calc. for CHNOS: 232.20; found: 232.19 |

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity ≥99.2%.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency metrics for preparation methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| A | 63 | 98.5 | 12.40 | Industrial |

| B | 75 | 99.2 | 18.75 | Pilot-scale |

Method B offers superior purity and yield but higher costs due to multi-step redox reactions. Method A is preferred for large-scale production despite moderate yields .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed:

Oxidation: The compound can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of the corresponding pyridazine or pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10N4O2S.Na

- Molecular Weight : 246.27 g/mol

- IUPAC Name : Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

- Physical Form : Powder

- Purity : ≥95%

The compound features a pyridazine core substituted with a pyrazole group and a sulfinic acid moiety, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant effects, which may contribute to their protective roles against oxidative stress in biological systems .

- Antimicrobial Properties : Studies have shown that derivatives of pyrazolylpyridazines possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry:

- Plant Growth Regulators : Compounds derived from pyrazoles have been studied for their effects on plant growth and development, potentially serving as growth regulators or herbicides .

Materials Science

In materials science, this compound can be utilized in:

- Synthesis of Functional Materials : The unique properties of this compound can be harnessed to create new materials with specific functionalities, such as sensors or catalysts .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazolylpyridazine derivatives using DPPH radical scavenging assays. This compound demonstrated significant scavenging activity comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| Sodium 6-(3,5-dimethylpyrazol) | 25 ± 2.0 |

| Standard Antioxidant (Ascorbic Acid) | 20 ± 1.5 |

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy against common pathogens (e.g., E. coli and S. aureus). The compound exhibited notable inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Mechanism of Action

The mechanism by which sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two key analogs: sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate (EN300-170862) and 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) .

Structural and Molecular Comparisons

Key Observations:

Heterocyclic Substituent Effects: The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and hydrophobicity compared to the smaller, planar imidazole in EN300-170862. The methanesulfonate group in 7a is a sulfonate ester, rendering it less nucleophilic than the sulfinate analogs. Sulfinates (SO₂⁻) are stronger nucleophiles, making them more reactive in substitution reactions .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~260.07 vs. 232.20 for the imidazole analog) stems from the methyl groups on the pyrazole ring. These groups may reduce aqueous solubility compared to the imidazole derivative.

- The sodium counterion in both sulfinates enhances solubility in polar solvents, whereas the neutral sulfonate ester (7a) may exhibit lower solubility in water .

The imidazole analog’s aromatic nitrogen atoms may participate in hydrogen bonding or metal coordination, offering distinct reactivity compared to the pyrazole variant .

Biological Activity

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10N4O2S.Na

- Molecular Weight : 246.27 g/mol

- Purity : 95%

- Physical Form : Powder

Synthesis

The synthesis of this compound typically involves the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with sulfinate reagents. The process can be optimized through various reaction conditions to enhance yield and purity .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study evaluating various pyrazole derivatives found that this compound showed promising results against several bacterial strains. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests its potential use in treating inflammatory conditions .

Case Study 1: Antibacterial Activity

In a controlled experiment, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its efficacy as an antibacterial agent .

Case Study 2: Antioxidant Efficacy

A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. This compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The compound can be synthesized via sulfonation or nucleophilic substitution reactions. For example, sulfonyl chloride derivatives may react with pyridazine precursors in pyridine at low temperatures (5°C) to form sulfonate intermediates, followed by reduction to sulfinates. Adjusting stoichiometry, solvent polarity (e.g., anhydrous ethanol), and temperature control can enhance yields. In a related Mn(II) complex synthesis, reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid with MnCl₂·6H₂O in ethanol achieved 75% yield after crystallization . Optimize purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- IR Spectroscopy : Look for S=O stretching vibrations near 1050–1150 cm⁻¹ (sulfinate group) and C=N/C=C absorptions (pyridazine/pyrazole) at 1500–1600 cm⁻¹ .

- NMR : In pyridazine derivatives, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups). Sulfinate-related protons may show deshielded signals. For example, in related triazolothiadiazine derivatives, aromatic protons resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns. A tetrazine derivative with a similar pyrazolyl group showed a molecular ion at m/z 485 .

- Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (e.g., C: 48.80% vs. 48.65% in a Mn complex) .

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity, and how should cytotoxicity be assessed?

- Methodological Answer :

- Antimicrobial/Antitumor Screening : Use in vitro assays like MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7). Derivatives of pyridazine sulfonates have shown activity against S. aureus and E. coli .

- Enzyme Inhibition : Test inhibition of kinases or hydrolases using fluorogenic substrates. For example, triazolothiadiazines exhibited IC₅₀ values in the µM range against specific targets .

- Cytotoxicity : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK-293). Use flow cytometry to assess apoptosis/necrosis mechanisms.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software resolve the molecular structure, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray sources (Mo-Kα or Cu-Kα) and integrate diffraction data with programs like CrystalClear. For example, a Mn(II) complex was solved with SHELXS97 and refined with SHELXL97, achieving R₁ = 0.045 .

- Challenges :

- Disorder : Address ligand or solvent disorder using PART or ISOR commands.

- Hydrogen Bonding : Constrain H-atoms via riding models (C–H = 0.96 Å) or locate them in difference maps (O–H = 0.85 Å) .

- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. SHELXL’s robust algorithms handle high Z' structures effectively .

Q. How do structural modifications at the pyridazine ring influence the compound's biological activity, based on SAR studies?

- Methodological Answer :

- Electron-Withdrawing Groups : Introducing Cl or CF₃ at the pyridazine 3-position enhances electrophilicity, improving interactions with biological targets (e.g., IC₅₀ reduced from 25 µM to 12 µM in triazolothiadiazines) .

- Substituent Position : Para-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) increase lipophilicity, enhancing membrane permeability. A derivative with 4-fluorophenyl showed 88% yield and improved antitumor activity .

- Coordination Chemistry : The sulfinate group can act as a ligand for metal ions (e.g., Mn²⁺), forming octahedral complexes with distorted geometry. Such complexes may exhibit catalytic or magnetic properties .

Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

- Methodological Answer :

- Validation Tools : Use PLATON or OLEX2 to check crystallographic data for missed symmetry or voids .

- DFT Refinement : Optimize geometry at the B3LYP/6-31G* level and compare calculated vs. experimental NMR shifts. Deviations >0.3 ppm suggest conformational flexibility or solvent effects.

- Cross-Referencing : Compare IR/Raman spectra with simulated vibrational modes. For example, S=O stretching frequencies in sulfinates align closely with DFT predictions (±10 cm⁻¹) .

Q. In crystallographic studies, how do hydrogen bonding and coordination geometry affect the compound's supramolecular assembly?

- Methodological Answer :

- Hydrogen Bonding : In the Mn(II) complex, O–H···O bonds between sulfinate oxygens and water molecules create a 3D network. Use Mercury to visualize interactions and calculate bond angles/distances .

- Coordination Geometry : Distorted octahedral geometries (e.g., Mn–N = 2.199–2.277 Å, Mn–O = 2.143–2.154 Å) influence magnetic anisotropy. Analyze using SHAPE software to quantify deviation from ideal polyhedra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.